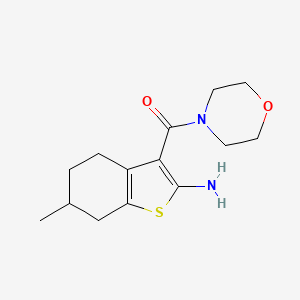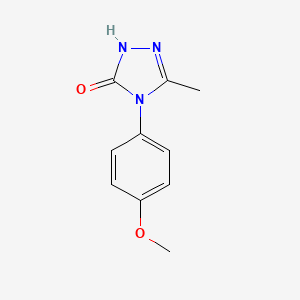
4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Descripción general
Descripción
4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as 4-MMPT, is an organic compound belonging to the triazole family. It is a white crystalline solid that is soluble in organic solvents. 4-MMPT has been extensively studied due to its interesting chemical and physical properties, as well as its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
4-MMPT has been investigated for its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry. In medicine, 4-MMPT has been studied for its potential use as an anti-cancer agent, as well as for its potential to inhibit the growth of bacteria and fungi. In pharmacology, 4-MMPT has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as for its potential to inhibit the growth of certain viruses. In biochemistry, 4-MMPT has been studied for its potential to inhibit the formation of certain proteins, as well as for its potential to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 4-MMPT is not yet fully understood. However, it is believed that 4-MMPT exerts its effects by binding to certain proteins and enzymes, thereby inhibiting their activity. Additionally, 4-MMPT has been found to interact with certain receptors, which may result in the modulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPT have not been extensively studied. However, it has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the formation of certain proteins. Additionally, 4-MMPT has been found to interact with certain receptors, which may result in the modulation of certain cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-MMPT for laboratory experiments include its ease of synthesis, low cost, and wide availability. Additionally, 4-MMPT has been found to be relatively stable, making it suitable for long-term storage. However, the use of 4-MMPT for laboratory experiments is limited by its potential toxicity and the lack of detailed information regarding its mechanism of action.
Direcciones Futuras
The future directions of 4-MMPT research include further investigation of its mechanism of action, its potential applications in medicine and pharmacology, and its potential to inhibit the growth of certain bacteria and fungi. Additionally, further research is needed to determine the safety and efficacy of 4-MMPT for various applications. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 4-MMPT.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPVLMAJYUGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397219 | |
| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
85562-69-2 | |
| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



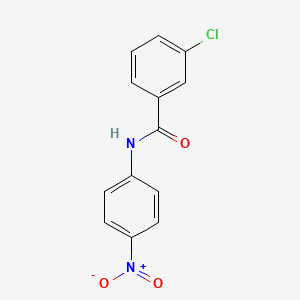



![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
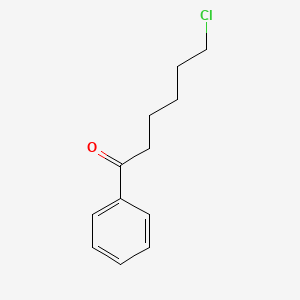
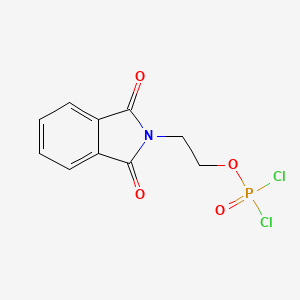
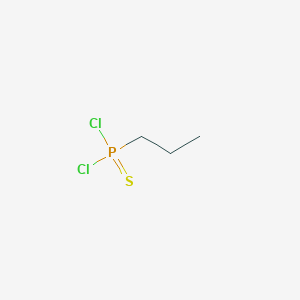
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)




